molecular formula C30H25ClN4O2 B10881231 1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No.: B10881231
M. Wt: 509.0 g/mol
InChI Key: OSUSOLBRTNSGSG-UHFFFAOYSA-N
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Description

  • The indole group is introduced via a Friedel-Crafts alkylation reaction.
  • Reagents: indole, alkyl halides.
  • Conditions: Lewis acid catalysts like AlCl₃, under anhydrous conditions.
  • Chlorobenzyl Substitution:

    • The chlorobenzyl group is added through nucleophilic substitution.
    • Reagents: 4-chlorobenzyl chloride.
    • Conditions: basic medium, typically using NaOH or K₂CO₃.
  • Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Key steps include:

    • Formation of the Pyrazolopyridine Core:

      • Starting from a suitable pyridine derivative, the core structure is formed through cyclization reactions.
      • Common reagents: hydrazine derivatives, aldehydes, and ketones.
      • Conditions: reflux in ethanol or other suitable solvents.

    Chemical Reactions Analysis

    Types of Reactions: 1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione undergoes various chemical reactions, including:

      Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

      Reduction: Reduction reactions using hydrogenation or metal hydrides (e.g., LiAlH₄) can convert ketone groups to alcohols.

      Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings, introducing new functional groups.

    Common Reagents and Conditions:

      Oxidation: KMnO₄ in acidic or basic medium.

      Reduction: H₂/Pd-C or LiAlH₄ in anhydrous ether.

      Substitution: Halogenating agents like NBS (N-bromosuccinimide) for bromination.

    Major Products:

    • Oxidation products: carboxylic acids, ketones.
    • Reduction products: alcohols.
    • Substitution products: halogenated derivatives.

    Scientific Research Applications

    1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione has diverse applications in scientific research:

      Chemistry: Used as a building block for synthesizing more complex molecules.

      Biology: Studied for its potential interactions with biological macromolecules.

      Medicine: Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.

      Industry: Utilized in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione involves its interaction with specific molecular targets. These may include:

      Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

      Receptors: Binding to receptors, modulating signal transduction pathways.

      DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

    Comparison with Similar Compounds

      1-(4-chlorobenzyl)-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione: is compared with other pyrazolopyridine derivatives, such as:

    Uniqueness:

    • The presence of the 4-chlorobenzyl group imparts unique electronic and steric properties, influencing its reactivity and biological activity.
    • The combination of indole and pyrazolopyridine moieties provides a versatile scaffold for drug design and development.

    This compound’s unique structure and properties make it a valuable subject for ongoing research in various scientific disciplines.

    Properties

    Molecular Formula

    C30H25ClN4O2

    Molecular Weight

    509.0 g/mol

    IUPAC Name

    1-[(4-chlorophenyl)methyl]-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenylpyrazolo[4,3-c]pyridine-3,6-dione

    InChI

    InChI=1S/C30H25ClN4O2/c1-20-29-27(17-28(36)33(20)16-15-22-18-32-26-10-6-5-9-25(22)26)34(19-21-11-13-23(31)14-12-21)35(30(29)37)24-7-3-2-4-8-24/h2-14,17-18,22H,15-16,19H2,1H3

    InChI Key

    OSUSOLBRTNSGSG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C2C(=CC(=O)N1CCC3C=NC4=CC=CC=C34)N(N(C2=O)C5=CC=CC=C5)CC6=CC=C(C=C6)Cl

    Origin of Product

    United States

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